

An In-depth Technical Guide to 4-Methylbenzylamine

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Compound of Interest

Compound Name: 4-Methylbenzylamine

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This technical guide provides a comprehensive overview of **4-methylbenzylamine**, a significant chemical intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, synthesis, and key applications.

Chemical Identity and Synonyms

4-Methylbenzylamine is an organic compound classified as a primary amine. Its structure consists of a benzylamine core with a methyl group substituted at the para (4-) position of the benzene ring.

IUPAC Name: (4-methylphenyl)methanamine[1][2]

Common Synonyms:

- p-Methylbenzylamine[1][3][4][5][6]
- 4-Methylbenzenemethanamine[5]
- p-Xylylamine[7][8]
- (4-Methylphenyl)methanamine[1][2][9]
- Benzenemethanamine, 4-methyl-[1][5][6]

- p-Tolylmethanamine[4][5]
- 4-Aminomethyltoluene[5]
- NSC 66562[1][4][5]

Physicochemical Properties

The physical and chemical properties of **4-methylbenzylamine** are summarized in the table below, providing essential data for handling, storage, and reaction design.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ N	[1][5][6]
Molecular Weight	121.18 g/mol	[1][10][11]
Appearance	Colorless to yellow clear liquid	[3][5]
Melting Point	12-13 °C (lit.)	[10][11][12]
Boiling Point	195 °C (lit.)	[10][11][12]
Density	0.952 g/mL at 25 °C (lit.)	[10][11][12]
Refractive Index (n ²⁰ /D)	1.534 (lit.)	[10][11][12]
Flash Point	80 °C (176 °F) - closed cup	[3][10]
Water Solubility	Slightly soluble	[3][5]
CAS Number	104-84-7	[1][7][10]

Experimental Protocols

Synthesis of 4-Methylbenzylamine via Leuckart Reaction

The Leuckart reaction is a classic and effective method for the synthesis of primary amines from aldehydes or ketones via reductive amination, using ammonium formate or formamide as the nitrogen source and reducing agent.[1][10] This protocol details the synthesis of **4-methylbenzylamine** from 4-methylbenzaldehyde.

Reaction Scheme: 4-Methylbenzaldehyde → (Intermediate Imine) → N-(4-Methylbenzyl)formamide → **4-Methylbenzylamine**

Materials:

- 4-Methylbenzaldehyde
- Ammonium formate (or Formamide and Formic acid)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH) solution
- Toluene (or other suitable extraction solvent like diethyl ether)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzaldehyde and 2-3 molar equivalents of ammonium formate.^[1] The reaction can be run neat or with a small amount of formic acid.
- **Heating:** Heat the reaction mixture to a temperature of 150-185 °C.^[1] The reaction progress can be monitored by thin-layer chromatography (TLC). The heating is continued for several hours until the starting material is consumed. During this stage, an N-formyl intermediate, N-(4-methylbenzyl)formamide, is formed.
- **Hydrolysis:** After cooling the reaction mixture to room temperature, add a 25% aqueous solution of hydrochloric acid. Heat the mixture to reflux for 2-4 hours to hydrolyze the formamide intermediate to the primary amine hydrochloride salt.
- **Work-up and Extraction:** Cool the flask and add water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or diethyl ether to remove any unreacted aldehyde and non-basic impurities.

- **Basification:** Carefully add a concentrated sodium hydroxide solution to the aqueous layer until it is strongly alkaline ($\text{pH} > 12$). This will liberate the free **4-methylbenzylamine**, which may separate as an oily layer.
- **Final Extraction:** Extract the aqueous layer multiple times with a suitable organic solvent (e.g., toluene or diethyl ether).
- **Drying and Evaporation:** Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **4-methylbenzylamine**.
- **Purification:** The crude product can be further purified by vacuum distillation to obtain pure **4-methylbenzylamine**.

Synthesis of N-(4-Methylbenzyl)acetamide

This protocol describes a representative acylation reaction of **4-methylbenzylamine** to form the corresponding amide, N-(4-methylbenzyl)acetamide. This is a fundamental transformation showcasing the reactivity of the primary amine group.

Materials:

- **4-Methylbenzylamine**
- Acetic anhydride (or Acetyl chloride)
- A suitable base (e.g., pyridine or triethylamine) or an aqueous base (e.g., NaHCO_3)
- A suitable solvent (e.g., dichloromethane (DCM), diethyl ether, or ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** Dissolve **4-methylbenzylamine** (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
- **Addition of Reagents:** Slowly add triethylamine (1.1 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
- **Quenching and Extraction:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude N-(4-methylbenzyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Development and Research

4-Methylbenzylamine serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in compounds targeting various physiological pathways.

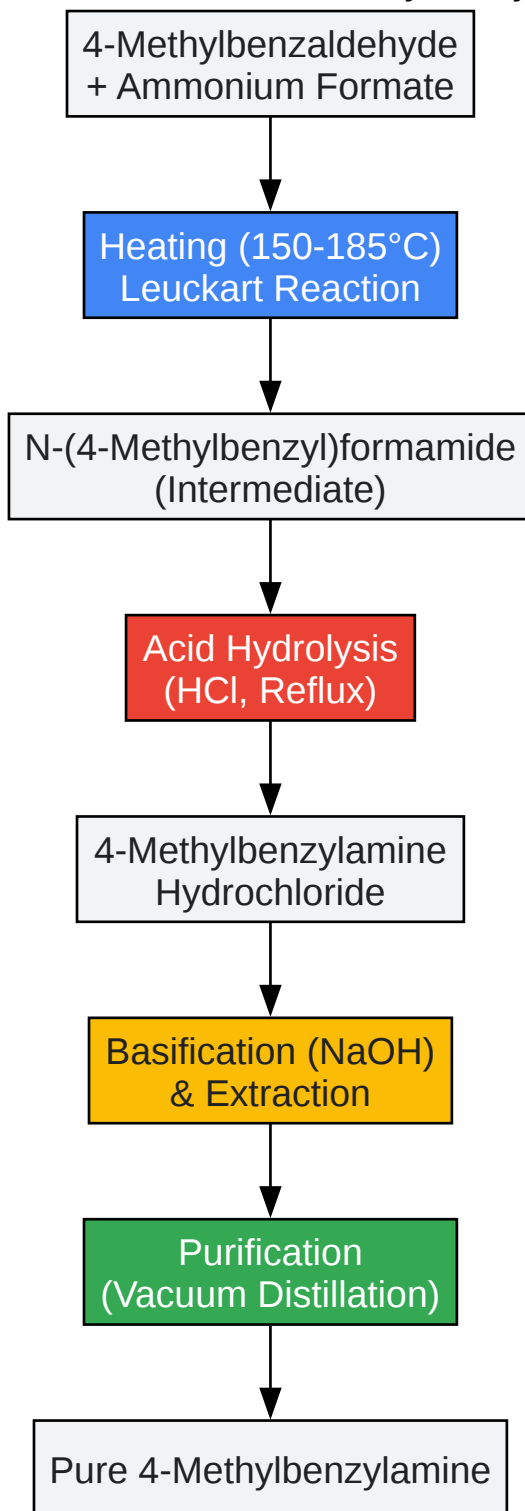
- **Anticonvulsants:** The benzylamine moiety is a common feature in many anticonvulsant drugs. Derivatives of **4-methylbenzylamine** have been synthesized and investigated for their potential to manage seizures.^{[5][12]} These compounds are often evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.^{[3][13][14][15]}
- **Potassium Channel Modulators:** **4-Methylbenzylamine** has been shown to stimulate food consumption by acting on brain Shaker-like Kv1.1 potassium channels.^{[5][12]} This makes it and its derivatives interesting candidates for studying neuronal excitability and related disorders.^{[9][12][16][17]}

- Opioid Receptor Antagonists: The **4-methylbenzylamine** scaffold is incorporated into molecules designed as kappa opioid receptor (KOR) antagonists.^[18] These antagonists are valuable research tools for studying addiction, depression, and pain.^{[19][20][21][22][23]}

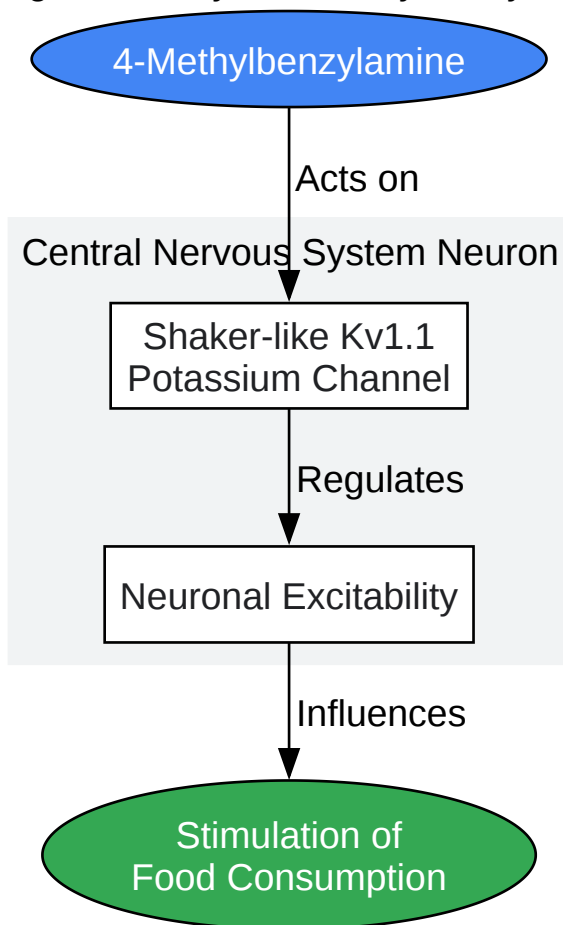
Visualizations

The following diagrams illustrate key workflows and logical relationships involving **4-methylbenzylamine**.

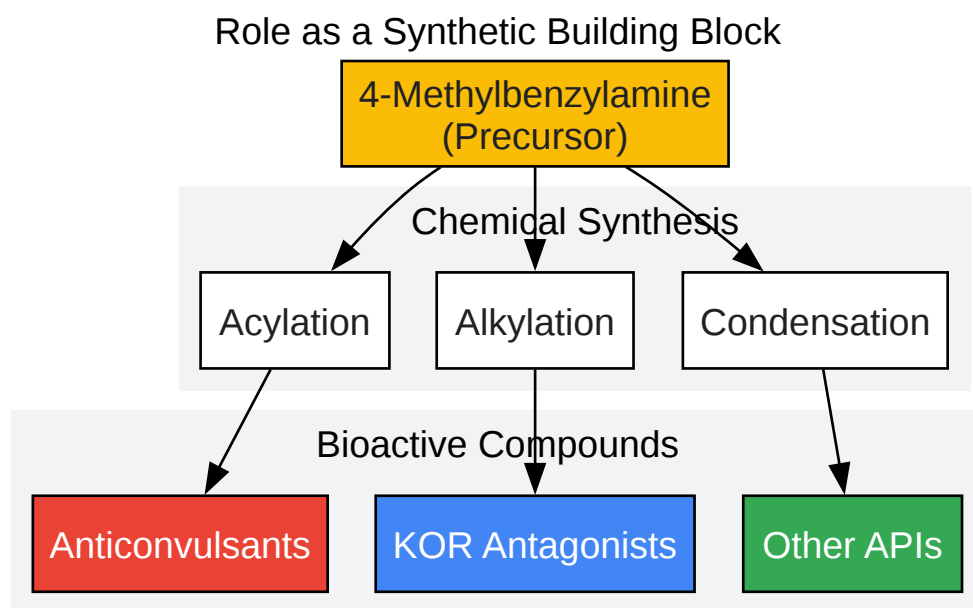
Synthesis Workflow for 4-Methylbenzylamine

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **4-methylbenzylamine**.

Biological Activity of 4-Methylbenzylamine

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Caption: Interaction of **4-Methylbenzylamine** with Kv1.1 channels.[5][12]



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Caption: **4-Methylbenzylamine** as a precursor in drug development.

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